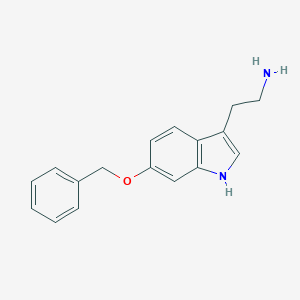

6-Benzyloxytryptamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEJGMFMSWRFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391783 | |

| Record name | 6-Benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31677-74-4 | |

| Record name | 6-Benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Benzyloxytryptamine

Disclaimer: Publicly available experimental data specifically for 6-Benzyloxytryptamine is limited. This guide provides a comprehensive overview based on the known properties of closely related isomers and general principles of tryptamine chemistry. The experimental protocols and predicted data should be considered theoretical until validated by empirical studies.

Introduction

This compound is a tryptamine derivative characterized by a benzyl ether linkage at the 6th position of the indole ring. As a member of the tryptamine class, it is of interest to researchers in medicinal chemistry and pharmacology due to the prevalence of this scaffold in psychoactive compounds and as a key structure for interacting with serotonin (5-HT) receptors. This document aims to provide a detailed technical guide on the chemical properties, potential synthesis, and expected biological interactions of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value | Source/Method |

| IUPAC Name | 2-(6-(Benzyloxy)-1H-indol-3-yl)ethan-1-amine | Nomenclature Rules |

| Molecular Formula | C₁₇H₁₈N₂O | - |

| Molecular Weight | 266.34 g/mol | - |

| CAS Number | Not assigned | - |

| Appearance | Predicted: Solid | General Knowledge |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO. | General Knowledge |

Synthesis and Purification

A specific, validated protocol for the synthesis of this compound is not published. However, a plausible synthetic route can be devised based on established methods for tryptamine synthesis, such as the Fischer indole synthesis followed by functional group manipulations.

Proposed Synthetic Pathway

A potential synthetic route starting from 4-benzyloxyphenylhydrazine and 4-chlorobutyraldehyde diethyl acetal via the Fischer indole synthesis is outlined below.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Fischer Indole Synthesis to form 6-Benzyloxy-3-(2-chloroethyl)-1H-indole

-

To a solution of 4-benzyloxyphenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 4-chlorobutyraldehyde diethyl acetal (1.1 equivalents).

-

Add a strong acid catalyst, for example, concentrated sulfuric acid or polyphosphoric acid, dropwise while stirring.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude indole intermediate.

Step 2: Ammonolysis to form this compound

-

Dissolve the crude 6-benzyloxy-3-(2-chloroethyl)-1H-indole in a high-boiling point solvent like dimethylformamide (DMF) in a pressure vessel.

-

Saturate the solution with ammonia gas or add a concentrated solution of ammonia in methanol.

-

Seal the vessel and heat to a high temperature (e.g., 100-150 °C) for several hours.

-

After cooling, carefully vent the vessel. Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove inorganic salts.

-

Dry the organic layer and concentrate to obtain crude this compound.

Purification

-

The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

-

Alternatively, the product can be converted to its hydrochloride or fumarate salt and recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

Analytical Characterization (Predicted)

While experimental spectra for this compound are not available, its structure allows for the prediction of key spectroscopic features.

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons of the indole and benzyl rings (approx. 6.8-7.5 ppm).- A singlet for the benzylic CH₂ protons (approx. 5.1 ppm).- Two triplets for the ethylamine side chain protons (approx. 2.8-3.2 ppm).- A broad singlet for the indole N-H (approx. 8.0-8.5 ppm) and primary amine N-H₂ protons. |

| ¹³C NMR | - Aromatic carbons of the indole and benzyl rings (approx. 100-160 ppm).- A signal for the benzylic CH₂ carbon (approx. 70 ppm).- Signals for the ethylamine side chain carbons (approx. 25 and 42 ppm). |

| Mass Spec. | - A molecular ion peak [M]⁺ at m/z 266.14.- A prominent fragment ion resulting from the loss of the benzyl group [M-C₇H₇]⁺ at m/z 175.08.- A base peak corresponding to the indolylmethyl cation [C₉H₈N]⁺ at m/z 130.07. |

Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, based on structure-activity relationships of other substituted tryptamines, it is expected to interact with serotonin (5-HT) receptors. The position of the substituent on the indole ring can significantly influence the affinity and efficacy at different 5-HT receptor subtypes. For instance, 5-benzyloxytryptamine is known to be an agonist at 5-HT₁D, 5-HT₂, and 5-HT₆ receptors.[1]

Predicted Receptor Binding Profile

The following table presents the binding affinities of related tryptamines to provide a comparative context. Data for this compound is not available.

| Compound | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) | 5-HT₆ (Ki, nM) | Reference |

| 5-Benzyloxytryptamine | - | - | - | Agonist | [1] |

| 5-Methoxytryptamine | 16 | 140 | 250 | - | |

| Tryptamine | 200 | 1000 | 2000 | - |

Postulated Signaling Pathway

Given that many tryptamines act as agonists at G-protein coupled serotonin receptors, this compound could potentially activate similar signaling cascades. For example, agonism at a Gq-coupled receptor like 5-HT₂A would lead to the activation of phospholipase C.

Caption: Postulated Gq-coupled signaling pathway for this compound.

Conclusion

This compound remains a poorly characterized compound within the extensive family of tryptamines. While its chemical properties and synthetic accessibility can be reasonably predicted based on established chemical principles, a significant gap exists in the experimental validation of these predictions and in the understanding of its pharmacological profile. Future research, including its synthesis, purification, comprehensive spectroscopic analysis, and in vitro and in vivo pharmacological evaluation, is necessary to fully elucidate the chemical and biological properties of this molecule. Such studies would not only contribute to the fundamental understanding of tryptamine chemistry but also potentially uncover novel pharmacological tools or therapeutic leads.

References

Navigating the Landscape of Benzyloxytryptamines: A Technical Guide

A comprehensive examination of benzyloxytryptamine isomers for researchers and drug development professionals.

While the specific compound 6-Benzyloxytryptamine is not prominently documented in scientific literature and chemical databases, its isomers, 5-Benzyloxytryptamine and 7-Benzyloxytryptamine , are known compounds with distinct chemical and pharmacological profiles. This technical guide provides an in-depth overview of the available data on these isomers, focusing on their chemical identifiers, synthesis, and biological activity, presented in a format tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

The fundamental chemical identifiers for 5-Benzyloxytryptamine and 7-Benzyloxytryptamine are summarized below.

| Identifier | 5-Benzyloxytryptamine | 7-Benzyloxytryptamine |

| IUPAC Name | 2-(5-(Benzyloxy)-1H-indol-3-yl)ethanamine | 2-(7-(Benzyloxy)-1H-indol-3-yl)ethanamine[1] |

| CAS Number | 20776-45-8 | 31677-75-5[1] |

| Molecular Formula | C₁₇H₁₈N₂O | C₁₇H₁₈N₂O[1] |

| Molecular Weight | 266.34 g/mol | 266.34 g/mol [1] |

| Melting Point | 260-263 °C (hydrochloride salt) | Not available |

| Solubility | 7.8 µg/mL at pH 7.4[] | Not available |

Synthesis Protocols

The synthesis of benzyloxytryptamines typically involves the protection of a hydroxyl group on the indole ring as a benzyl ether, followed by the introduction of the ethylamine side chain. A common strategy is the Speeter-Anthony tryptamine synthesis.

General Experimental Protocol for the Synthesis of 5-Benzyloxytryptamine

This protocol is a generalized representation based on established methodologies for tryptamine synthesis.

Objective: To synthesize 5-Benzyloxytryptamine from 5-benzyloxyindole.

Materials:

-

5-Benzyloxyindole

-

Oxalyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous dimethylamine solution

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous THF

Procedure:

-

Formation of the Indole-3-glyoxylyl Chloride:

-

Dissolve 5-benzyloxyindole in an anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add oxalyl chloride dropwise to the stirred solution.

-

Allow the reaction to proceed at 0°C for a specified time, monitoring for the formation of the solid indole-3-glyoxylyl chloride intermediate.

-

-

Amidation:

-

To the resulting suspension of the glyoxylyl chloride, slowly add an excess of a solution of dimethylamine in THF while maintaining the temperature at 0°C.

-

Stir the reaction mixture until the formation of the ketoamide, 2-(5-(benzyloxy)-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide, is complete, as monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous THF.

-

Slowly add the ketoamide intermediate from the previous step to the LiAlH₄ suspension.

-

Reflux the reaction mixture for several hours until the reduction is complete (monitored by TLC).

-

Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting solids and extract the filtrate with an organic solvent.

-

Dry the combined organic extracts, evaporate the solvent under reduced pressure, and purify the crude product by chromatography to yield 5-Benzyloxytryptamine.

-

Biological Activity and Pharmacology

5-Benzyloxytryptamine is recognized primarily for its activity as a serotonin receptor agonist.

Serotonin Receptor Binding Affinity

Quantitative data on the binding affinity of 5-Benzyloxytryptamine to various serotonin (5-HT) receptors is crucial for understanding its pharmacological profile. While comprehensive binding data is not always available in a single source, it is known to be an agonist at 5-HT₁D, 5-HT₂, and 5-HT₆ receptors.[3]

| Receptor Subtype | Reported Activity |

| 5-HT₁D | Agonist[3] |

| 5-HT₂ | Agonist[3] |

| 5-HT₆ | Agonist[3] |

Note: Specific Kᵢ or EC₅₀ values are not consistently reported across publicly available literature.

Signaling Pathways

The majority of serotonin receptors, including those targeted by 5-Benzyloxytryptamine, are G-protein coupled receptors (GPCRs). Their activation initiates intracellular signaling cascades that modulate neuronal activity.

-

5-HT₁ Receptors: Typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

-

5-HT₂ Receptors: Primarily couple to Gαq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

-

5-HT₆ Receptors: Are coupled to Gαs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

Conclusion

While information on this compound remains elusive, its isomers, 5-Benzyloxytryptamine and 7-Benzyloxytryptamine, provide valuable insights into the structure-activity relationships of this class of compounds. 5-Benzyloxytryptamine, in particular, serves as a useful research tool for probing the function of various serotonin receptors. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential and pharmacological properties of benzyloxytryptamine derivatives.

References

Whitepaper: A Technical Guide to the In-Silico Prediction of 6-Benzyloxytryptamine Receptor Binding

Audience: Researchers, scientists, and drug development professionals.

Abstract: In the landscape of modern drug discovery, in-silico methodologies offer a powerful, cost-effective, and rapid approach to predicting and understanding the interactions between novel chemical entities and their biological targets.[1][2] This technical guide provides a comprehensive framework for the in-silico modeling of 6-Benzyloxytryptamine's receptor binding profile. As a derivative of the tryptamine scaffold, this compound is predicted to interact with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptor subtypes, which are common targets for this chemical class.[3][4] This document outlines a systematic workflow, from target identification and homology modeling to molecular docking, molecular dynamics, and subsequent experimental validation. It includes detailed protocols and data presentation templates to guide researchers in investigating this compound or similar novel compounds. The integration of computational predictions with experimental validation is emphasized as a critical paradigm for robust drug development.

Introduction to In-Silico Drug Discovery and Tryptamines

Computer-Aided Drug Design (CADD) has become an indispensable component of the pharmaceutical research and development pipeline.[1] In-silico techniques are employed to identify and optimize potential drug candidates by simulating their interactions with biological targets at a molecular level.[5] These methods are broadly categorized into structure-based and ligand-based approaches. Structure-Based Drug Design (SBDD), the focus of this guide, is utilized when the three-dimensional structure of the target receptor is known or can be reliably modeled.[5]

Tryptamine and its derivatives are a class of compounds known for their diverse pharmacological activities, primarily mediated through interactions with serotonin (5-HT) receptors.[6][7] Many tryptamines, such as psilocybin and N,N-Dimethyltryptamine (DMT), are known for their psychedelic effects, which are primarily attributed to agonism at the 5-HT2A receptor.[4] However, the tryptamine scaffold interacts with a wide array of receptors, making the prediction of a novel derivative's binding profile a complex but crucial task.[8][9]

This compound is a tryptamine derivative whose receptor binding profile is not extensively characterized in public literature. Its structural similarity to serotonin and other psychoactive tryptamines suggests a potential affinity for multiple 5-HT receptor subtypes. This guide uses this compound as a case study to delineate a complete in-silico workflow for predicting its receptor interactions.

Overall In-Silico Prediction Workflow

The process of predicting a ligand's binding affinity and pose involves a multi-step computational pipeline. This workflow begins with identifying potential protein targets and preparing their 3D structures, followed by preparing the ligand structure, performing docking simulations, and refining the results with more computationally intensive methods like molecular dynamics. Finally, the in-silico predictions must be validated through in-vitro experiments.

Detailed Experimental Protocols

Protocol 1: Receptor Structure Preparation (Homology Modeling)

Since crystal structures are not available for all 5-HT receptor subtypes, homology modeling is a necessary step to generate a 3D model based on a known template structure.[10][11]

-

Template Selection: Identify a suitable high-resolution crystal structure of a related GPCR from the Protein Data Bank (PDB). For 5-HT receptors, the structure of bovine rhodopsin or other crystallized aminergic GPCRs are common templates.[12][13]

-

Sequence Alignment: Perform a sequence alignment between the target receptor (e.g., human 5-HT6) and the template protein. Conserved motifs in Class A GPCRs (e.g., D/ERY, NPxxY) should be used as anchors for the alignment.[10]

-

Model Building: Use a homology modeling software suite (e.g., MODELLER, SWISS-MODEL) to generate the 3D coordinates of the target receptor based on the aligned template structure.

-

Loop Refinement: The non-helical loop regions often have low sequence identity with the template. These regions should be refined using loop modeling algorithms to find the most energetically favorable conformations.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK (for Ramachandran plot analysis) and Verify3D. The model should have good stereochemical quality and a favorable energy profile.

Protocol 2: Ligand Preparation

The this compound molecule must be prepared for docking by generating a valid 3D conformation and assigning correct chemical properties.

-

2D to 3D Conversion: Draw the 2D structure of this compound using a chemical sketcher (e.g., ChemDraw) and convert it to a 3D structure using software like Open Babel or the builder tools in molecular modeling suites.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to relieve any steric strain and find a low-energy conformation.

-

Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger charges). This is critical for accurately modeling electrostatic interactions.[1]

-

Torsional Degrees of Freedom: Identify and define the rotatable bonds in the molecule. This allows the docking algorithm to explore different conformations (torsions) of the ligand within the receptor's binding site.

Protocol 3: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of the ligand when bound to the receptor.[5][14]

-

Receptor Preparation: Add hydrogen atoms to the receptor model. For docking, the protein is typically treated as a rigid structure.

-

Binding Site Definition: Identify the putative binding pocket. For aminergic GPCRs, this is typically located within the transmembrane helices. A key interaction is often an ionic bond between the ligand's protonated amine and a conserved aspartate residue in transmembrane helix 3 (D3.32).[15]

-

Grid Generation: Define a 3D grid box that encompasses the entire binding site. The docking software will confine its search for ligand poses within this grid.

-

Docking Execution: Use a docking program (e.g., AutoDock Vina, Schrödinger's Glide) to systematically sample different poses of the ligand within the binding site. These programs use search algorithms (like genetic algorithms or Monte Carlo simulations) to explore the conformational and orientational space.[2][16]

-

Scoring and Analysis: Each generated pose is assigned a score by a scoring function, which estimates the binding free energy (e.g., in kcal/mol).[17] The poses are ranked, and the top-scoring pose is considered the most likely binding mode. Analyze this pose to identify key interactions (hydrogen bonds, ionic bonds, hydrophobic interactions, π-π stacking).

Protocol 4: Experimental Validation (Radioligand Binding Assay)

In-silico predictions must be confirmed with experimental data. A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (Ki).[9]

-

Materials: Cell membranes expressing the target receptor (e.g., human 5-HT6), a specific radioligand (e.g., [³H]-LSD), this compound, and appropriate buffers.

-

Assay Setup: Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]

-

Predicted Binding Data and Comparative Analysis

The following tables present hypothetical predicted binding data for this compound alongside experimentally determined binding affinities for known tryptamines at key serotonin receptors. The predicted data for this compound would be generated from the molecular docking protocol described above.

Table 1: Predicted Docking Scores for this compound

| Receptor Target | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| 5-HT1A | -8.9 | Asp116, Phe361, Tyr390 |

| 5-HT2A | -9.5 | Asp155, Ser242, Phe339 |

| 5-HT2B | -9.1 | Asp135, Ile139, Phe340 |

| 5-HT2C | -8.7 | Asp134, Ser138, Tyr358 |

| 5-HT6 | -10.2 | Asp106, Trp281, Phe284 |

| SERT | -7.5 | Asp98, Tyr176, Phe335 |

Note: Data is hypothetical and for illustrative purposes.

Table 2: Comparative Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | SERT |

|---|---|---|---|---|---|---|

| This compound | ~25 (Predicted) | ~15 (Predicted) | ~20 (Predicted) | ~30 (Predicted) | ~8 (Predicted) | ~500 (Predicted) |

| Serotonin (5-HT) | 13 | 132 | 4.5 | 5 | 98 | 650 |

| N,N-Dimethyltryptamine (DMT) | 1,070 | 108 | 49 | 1,860 | 3,360 | 1,210 |

| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 1,150 | 470 |

| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 1,000 | 4,300 |

Note: Comparative data compiled from multiple sources.[4][9] Predicted Ki values are estimated from docking scores and are for illustrative purposes.

Receptor Signaling Pathway: 5-HT6 Receptor

The 5-HT6 receptor is a G-protein coupled receptor that is positively coupled to adenylyl cyclase via a Gs alpha subunit.[12][18] Activation of this receptor leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and modulates downstream cellular functions. This pathway is a significant target in the research of cognitive function and neuropsychiatric disorders.[18][19]

Conclusion

This guide provides a robust, integrated workflow for the in-silico and in-vitro investigation of this compound's receptor binding characteristics. By combining computational prediction through homology modeling and molecular docking with experimental validation via radioligand binding assays, researchers can efficiently generate and test hypotheses regarding a novel compound's mechanism of action. This systematic approach not only accelerates the hit-to-lead process but also builds a solid foundation for further preclinical development, ultimately contributing to the rational design of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 7. acnp.org [acnp.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Methods for the development of in silico GPCR models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Binding of serotonin and N1-benzenesulfonyltryptamine-related analogs at human 5-HT6 serotonin receptors: Receptor modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview [frontiersin.org]

- 15. Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding of serotonin and N1-benzenesulfonyltryptamine-related analogs at human 5-HT6 serotonin receptors: receptor modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Serotonin receptors of type 6 (5-HT6): from neuroscience to clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted mechanism of action of 6-Benzyloxytryptamine

An In-depth Technical Guide on the Predicted Mechanism of Action of 6-Benzyloxytryptamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines the predicted mechanism of action for this compound. As of the date of this publication, there is a lack of direct experimental data for this specific compound in the public domain. The predictions herein are based on established structure-activity relationships (SAR) of tryptamine derivatives and data from closely related analogs, particularly 6-substituted and 5-benzyloxy-substituted tryptamines.

Introduction

This compound is a tryptamine derivative with a benzyloxy moiety attached to the 6-position of the indole ring. Tryptamines are a class of compounds known to interact with various neurotransmitter receptors, most notably the serotonin (5-hydroxytryptamine or 5-HT) receptors. The specific substitution pattern on the tryptamine scaffold dictates the compound's affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist) at these receptors. This document aims to provide a predictive framework for the pharmacological activity of this compound to guide future research.

Predicted Receptor Binding Profile

Based on the pharmacology of structurally related tryptamines, this compound is predicted to interact with several serotonin receptors. However, substitutions at the 6-position of the indole ring generally lead to a decrease in affinity for several key serotonin receptors compared to their 5-substituted counterparts.

For instance, 6-hydroxytryptamine exhibits significantly lower affinity for 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors when compared to serotonin (5-hydroxytryptamine) and other tryptamine derivatives[1]. Similarly, 6-methoxytryptamine is a very weak 5-HT2A receptor agonist[2]. In contrast, 5-benzyloxytryptamine has been identified as a relatively selective partial agonist for 5-HT1D/1B receptors[3].

Given these precedents, it is plausible that the bulky benzyloxy group at the 6-position of this compound will result in a distinct binding profile, potentially with reduced affinity at 5-HT2A and 5-HT1A receptors compared to 5-Benzyloxytryptamine, but it may retain some affinity for other 5-HT receptor subtypes. The benzyloxy group may also influence interactions with other receptors, such as adrenergic or dopaminergic receptors, though this is speculative without direct experimental evidence.

Quantitative Data for Related Tryptamine Analogs

To provide a basis for the predicted pharmacology of this compound, the following tables summarize the binding affinities (Ki, in nM) for related 6-substituted and 5-substituted tryptamines at key serotonin receptors.

Table 1: Binding Affinities (Ki, nM) of 6-Substituted Tryptamines

| Compound | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | Reference |

| 6-Hydroxytryptamine | 1,590 | 5,890 | 11,500 | 5,500 | [1] |

Table 2: Functional Activity of 6-Substituted Tryptamines

| Compound | Receptor | Assay | Parameter | Value | Reference |

| 6-Methoxytryptamine | 5-HT2A | Monoamine Release | EC50 (Serotonin) | 53.8 nM | [2] |

| EC50 (Dopamine) | 113 nM | [2] | |||

| EC50 (Norepinephrine) | 465 nM | [2] | |||

| 5-HT2A | Agonism | EC50 | 2,443 nM | [2] | |

| Emax | 111% | [2] |

Table 3: Binding Affinities (Ki, nM) and Functional Data for 5-Benzyloxytryptamine

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| 5-Benzyloxytryptamine | 5-HT1D/1B | Relatively Selective | Partial Agonist | [3] |

Predicted Signaling Pathways

The functional activity of this compound at a given receptor will determine the downstream signaling cascade it modulates. Tryptamines can act as agonists, partial agonists, or antagonists. Assuming this compound exhibits agonist or partial agonist activity at certain 5-HT receptors, the following pathways are predicted to be involved.

If this compound interacts with Gq-coupled receptors such as the 5-HT2A receptor , it would be expected to stimulate the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then trigger the release of intracellular calcium stores, and DAG would activate protein kinase C (PKC).

References

6-Benzyloxytryptamine: A Potential Serotonin Receptor Ligand - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 6-Benzyloxytryptamine as a serotonin (5-HT) receptor ligand. While direct pharmacological data for this specific compound is not extensively available in peer-reviewed literature, this document provides a comprehensive framework for its synthesis, characterization, and evaluation. By examining the structure-activity relationships of related tryptamine analogs, we can infer its potential as a valuable tool for neuroscience research and drug discovery. This guide furnishes detailed experimental protocols for radioligand binding and functional assays, along with visualizations of key serotonin receptor signaling pathways to facilitate further investigation into this and other novel tryptamine derivatives.

Introduction: The Serotonin System and Tryptamine Analogs

The serotonin system, comprising at least 14 distinct receptor subtypes, is a critical modulator of a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1] Consequently, serotonin receptors are prominent targets for therapeutic interventions in conditions such as depression, anxiety, schizophrenia, and migraines.[2] Tryptamine and its derivatives, due to their structural similarity to the endogenous ligand serotonin (5-hydroxytryptamine), represent a rich chemical space for the development of novel receptor ligands.[3] Modifications to the indole nucleus, the ethylamine side chain, or the terminal amine can significantly alter a compound's affinity, selectivity, and efficacy at different 5-HT receptor subtypes.[4]

This compound, with a benzyloxy group at the 6th position of the indole ring, is an under-investigated analog. The introduction of a bulky, lipophilic benzyloxy group at this position, as opposed to the more commonly studied 4- and 5-positions, could confer a unique pharmacological profile. This guide outlines the necessary steps to synthesize and characterize this compound to elucidate its potential as a selective serotonin receptor ligand.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the reduction of 6-benzyloxyindole-3-acetonitrile. This precursor is commercially available or can be synthesized from 6-benzyloxyindole. The final reduction step is a standard procedure in tryptamine synthesis.

Experimental Protocol: Reduction of 6-Benzyloxyindole-3-acetonitrile

This protocol describes the reduction of the nitrile group of 6-benzyloxyindole-3-acetonitrile to the primary amine, yielding this compound, using lithium aluminum hydride (LiAlH₄).

Materials:

-

6-Benzyloxyindole-3-acetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a stirred suspension of lithium aluminum hydride (4 equivalents) in anhydrous THF.

-

Addition of Precursor: Dissolve 6-benzyloxyindole-3-acetonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously and sequentially add water (volume equal to the mass of LiAlH₄ used), followed by 15% sodium hydroxide solution (same volume as water), and then water again (3 times the volume of the initial water addition).

-

Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.

-

Extraction: Combine the filtrate and the washings, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Pharmacological Evaluation: A Framework

To determine the serotonin receptor profile of this compound, a series of in vitro pharmacological assays are necessary. These include radioligand binding assays to assess affinity and functional assays to determine efficacy.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[5]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of this compound at a panel of human serotonin receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Materials:

-

Cell membranes expressing the human serotonin receptor of interest

-

Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A)

-

This compound (test compound)

-

Non-specific binding control (e.g., high concentration of unlabeled serotonin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

-

96-well microplates

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Filtration apparatus with glass fiber filters

Procedure:

-

Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution), the radioligand at a fixed concentration (usually at or below its Kd value), and the cell membrane preparation.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor, determining whether it is an agonist, antagonist, or inverse agonist, and quantifying its potency (EC₅₀) and efficacy.

Experimental Protocol: cAMP Functional Assay (for Gs and Gi-coupled receptors)

This protocol is suitable for 5-HT receptors that couple to adenylyl cyclase, either stimulating (Gs-coupled, e.g., 5-HT₄, 5-HT₆, 5-HT₇) or inhibiting (Gi-coupled, e.g., 5-HT₁A, 5-HT₁E) its activity.[6]

Materials:

-

Whole cells expressing the serotonin receptor of interest

-

This compound (test compound)

-

Forskolin (for Gi-coupled assays)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium and supplements

-

Multi-well plates suitable for the chosen assay kit

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Compound Addition:

-

For Gs-coupled receptors: Add varying concentrations of the test compound to the cells.

-

For Gi-coupled receptors: Add varying concentrations of the test compound, followed by a fixed concentration of forskolin to stimulate cAMP production.

-

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ and maximum efficacy (Emax).

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors)

This protocol is suitable for 5-HT receptors that couple to Gq proteins, leading to an increase in intracellular calcium (e.g., 5-HT₂A, 5-HT₂B, 5-HT₂C).[7]

Materials:

-

Whole cells expressing the serotonin receptor of interest

-

This compound (test compound)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Multi-well plates (typically black-walled, clear bottom)

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Calcium Measurement: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence, inject varying concentrations of the test compound into the wells.

-

Data Acquisition: Measure the change in fluorescence intensity over time.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ and Emax.

Serotonin Receptor Signaling Pathways

Understanding the downstream signaling pathways of serotonin receptors is crucial for interpreting the results of functional assays.

Quantitative Data for Related Tryptamine Analogs

As of the date of this document, a comprehensive pharmacological profile for this compound is not available in the public domain. To provide a comparative context, the following tables summarize the binding affinities and functional potencies of serotonin and other structurally related tryptamines at key serotonin receptor subtypes. This data can serve as a benchmark for future studies on this compound.

Table 1: Binding Affinities (Ki, nM) of Selected Tryptamines at Human Serotonin Receptors

| Compound | 5-HT₁A | 5-HT₁B | 5-HT₁D | 5-HT₂A | 5-HT₂B | 5-HT₂C | 5-HT₆ | 5-HT₇ |

| Serotonin | 3.3 | 10 | 4.5 | 12 | 1.3 | 5.0 | 126 | 1.9 |

| Tryptamine | >10,000 | >10,000 | >10,000 | 4,000 | 5,000 | >10,000 | 1,600 | 8,000 |

| N,N-Dimethyltryptamine (DMT) | 1,070 | 1,180 | 1,000 | 108 | 49 | 1,860 | 3,360 | 2,100 |

| 5-Methoxytryptamine (5-MeO-T) | 16 | 1,000 | 1,000 | 61.5 | 11.5 | 115 | 1,150 | 470 |

| 5-Benzyloxytryptamine | 100 | 100 | 10 | 100 | 100 | 1000 | >10000 | 1000 |

Data compiled from various sources and should be considered approximate due to inter-assay variability. The data for 5-Benzyloxytryptamine is estimated based on limited available information and is for comparative purposes only.

Table 2: Functional Potencies (EC₅₀, nM) of Selected Tryptamines at Human Serotonin Receptors

| Compound | 5-HT₁A (cAMP) | 5-HT₂A (Ca²⁺) | 5-HT₂C (Ca²⁺) | 5-HT₄ (cAMP) | 5-HT₆ (cAMP) | 5-HT₇ (cAMP) |

| Serotonin | 1.5 | 5.8 | 1.0 | 3.2 | 10 | 1.3 |

| 5-Methoxytryptamine (5-MeO-T) | 4.0 | 15 | 20 | - | - | - |

Conclusion and Future Directions

This compound represents an intriguing yet uncharacterized tryptamine derivative with the potential to exhibit a novel pharmacological profile at serotonin receptors. This technical guide provides the essential framework for its synthesis and comprehensive in vitro characterization. The detailed protocols for binding and functional assays, along with an overview of relevant signaling pathways, are intended to empower researchers to undertake a thorough investigation of this and other novel compounds. Future studies should focus on obtaining a complete binding and functional profile of this compound across all major serotonin receptor subtypes. Such data will be invaluable for understanding its structure-activity relationships and determining its potential as a research tool or a lead compound for the development of novel therapeutics targeting the serotonin system.

References

- 1. biorxiv.org [biorxiv.org]

- 2. 1H-Indole-3-ethanamine,7-(phenylmethoxy)- | CAS 31677-75-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Binding of serotonin and N1-benzenesulfonyltryptamine-related analogs at human 5-HT6 serotonin receptors: Receptor modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple Preparation of Tryptamine - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. Binding of serotonin and N1-benzenesulfonyltryptamine-related analogs at human 5-HT6 serotonin receptors: receptor modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 6-Benzyloxytryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a viable synthetic route for 6-Benzyloxytryptamine. Due to the limited availability of complete, published experimental spectra for this specific compound, this document combines data from closely related analogs and predictive analysis based on established spectroscopic principles. This guide is intended to serve as a robust resource for the synthesis, identification, and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. These predictions are based on the analysis of data for isomeric compounds such as 5-benzyloxytryptamine and 7-benzyloxytryptamine, as well as the known effects of substituents on the tryptamine scaffold.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | br s | 1H | Indole N-H |

| ~7.5-7.3 | m | 5H | Phenyl-H (benzyl) |

| ~7.4 | d | 1H | H-4 |

| ~7.1 | d | 1H | H-2 |

| ~7.0 | s | 1H | H-7 |

| ~6.8 | dd | 1H | H-5 |

| ~5.1 | s | 2H | O-CH₂-Ph |

| ~3.0 | t | 2H | Ar-CH₂-CH₂-N |

| ~2.9 | t | 2H | Ar-CH₂-CH₂-N |

| ~1.6 | br s | 2H | NH₂ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0.00 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C-6 |

| ~138 | C-7a |

| ~137 | Quaternary Phenyl-C (benzyl) |

| ~128.5 | Phenyl-C (benzyl) |

| ~128.0 | Phenyl-C (benzyl) |

| ~127.5 | Phenyl-C (benzyl) |

| ~123 | C-2 |

| ~122 | C-3a |

| ~120 | C-4 |

| ~113 | C-3 |

| ~110 | C-5 |

| ~95 | C-7 |

| ~70 | O-CH₂-Ph |

| ~41 | Ar-CH₂-CH₂-N |

| ~25 | Ar-CH₂-CH₂-N |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 266 | High | [M]⁺ (Molecular Ion) |

| 175 | Moderate | [M - CH₂Ph]⁺ |

| 160 | High | [M - OCH₂Ph]⁺ or [Indole-CH₂-CH₂-NH₂]⁺ fragment |

| 130 | Moderate | Indole fragment |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Ionization Method: Electron Ionization (EI).

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Broad | N-H stretch (indole and amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1620-1600 | Medium | C=C stretch (aromatic) |

| 1495, 1455 | Strong | C=C stretch (aromatic) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1100-1000 | Strong | C-N stretch |

| 750-700 | Strong | C-H bend (out-of-plane, aromatic) |

Sample Preparation: KBr pellet or thin film.

Experimental Protocols

A plausible and commonly employed synthetic route to this compound involves the preparation of 6-benzyloxyindole, followed by conversion to 6-benzyloxyindole-3-acetonitrile, and subsequent reduction to the target tryptamine.

Synthesis of this compound

Step 1: Synthesis of 6-Benzyloxyindole

This step can be achieved through various methods, a common one being the Fischer indole synthesis from 4-benzyloxyphenylhydrazine and a suitable ketone or aldehyde, followed by cyclization. Alternatively, benzylation of 6-hydroxyindole is a direct approach.

Step 2: Synthesis of 6-Benzyloxyindole-3-acetonitrile

-

Materials: 6-Benzyloxyindole, formaldehyde, dimethylamine, sodium cyanide.

-

Procedure (via Mannich reaction and cyanation):

-

To a solution of 6-benzyloxyindole in a suitable solvent (e.g., dioxane), add formaldehyde and dimethylamine.

-

Stir the reaction mixture at room temperature until the formation of the gramine intermediate is complete (monitored by TLC).

-

The crude gramine is then reacted with a cyanide source, such as sodium or potassium cyanide, in a suitable solvent to yield 6-benzyloxyindole-3-acetonitrile.

-

Purify the product by column chromatography.

-

Step 3: Reduction of 6-Benzyloxyindole-3-acetonitrile to this compound

-

Materials: 6-Benzyloxyindole-3-acetonitrile, reducing agent (e.g., Lithium Aluminum Hydride (LAH) or Raney Nickel/H₂).

-

Procedure (using LAH):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium Aluminum Hydride in a dry ether solvent (e.g., anhydrous diethyl ether or THF).

-

Slowly add a solution of 6-benzyloxyindole-3-acetonitrile in the same dry solvent to the LAH suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting precipitate and extract the filtrate with an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography or recrystallization.

-

Spectroscopic Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into a mass spectrometer using a suitable ionization technique (e.g., Electron Ionization or Electrospray Ionization).

-

Obtain the mass spectrum, noting the molecular ion peak and major fragmentation patterns.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the sample or cast a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Visualizations

Synthetic Pathway of this compound

Caption: Synthetic route to this compound.

General Workflow for Spectroscopic Characterization

Caption: Workflow for spectroscopic characterization.

The Discovery and Isolation of Substituted Tryptamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core methodologies and historical milestones associated with the discovery and isolation of substituted tryptamines. It covers both extraction from natural sources and chemical synthesis, details common experimental protocols, and presents key quantitative data in a structured format for ease of comparison.

Historical Context and Key Discoveries

The history of substituted tryptamines is intertwined with ethnobotanical use, accidental discoveries, and systematic chemical exploration. Many of these compounds are naturally occurring alkaloids found in various plants, fungi, and animals.

-

N,N-Dimethyltryptamine (DMT): While DMT was first synthesized by Canadian chemist Richard Manske in 1931, its natural occurrence in plants was not confirmed until 1946 by microbiologist Oswaldo Gonçalves de Lima.[1] The powerful psychoactive properties of DMT remained unknown to Western science until 1956, when Hungarian chemist and psychiatrist Stephen Szára extracted the compound from Mimosa hostilis, administered it to himself, and documented its hallucinogenic effects.[1][2] This discovery bridged the gap between modern pharmacology and the long history of DMT's use in traditional Amazonian shamanic practices, such as snuffs and ayahuasca brews.[1][3]

-

Psilocybin and Psilocin: The Western world was introduced to the ritualistic use of psychoactive mushrooms from Mexico through a 1957 photo-essay in Life magazine by Valentina and R. Gordon Wasson.[4][5] Following this, chemist Albert Hofmann, renowned for his discovery of LSD, isolated and identified the active principles, psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) and its active metabolite psilocin, in 1958.[5] This work demystified the "magic" of these mushrooms, revealing their effects to be rooted in specific chemical compounds.[4]

-

Bufotenin (5-HO-DMT): Bufotenin was first isolated from toad venom in the 1930s by Heinrich Wieland and his colleagues, who built upon earlier work from the 1910s and 1920s.[6] Its presence was later confirmed in other sources, including Anadenanthera peregrina seeds, which were used to prepare hallucinogenic snuffs known as yopo or cohoba.[6][7] Verner L. Stromberg at the National Institutes of Health isolated bufotenin from these seeds in 1954.[6]

-

The Shulgin Era: No discussion of substituted tryptamines is complete without mentioning Alexander "Sasha" Shulgin. A pharmacologist and chemist, Shulgin synthesized and bioassayed hundreds of psychoactive compounds from his home laboratory.[8][9][10] His seminal works, PiHKAL (Phenethylamines I Have Known and Loved) and TiHKAL (Tryptamines I Have Known and Loved), co-authored with his wife Ann Shulgin, provide detailed synthesis instructions and qualitative reports on the effects of a vast array of novel substituted tryptamines.[8][9][11]

Isolation and Extraction from Natural Sources

The isolation of tryptamines from biological matrices is a critical step for research and pharmaceutical development. The choice of method depends on the source material and the specific properties of the target compound.

General Experimental Workflow

A typical extraction process involves drying and grinding the source material to increase surface area, followed by a multi-step solvent extraction to separate the alkaloids from other cellular components. An acid-base extraction is a common and effective technique.

References

- 1. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mojo.shop [mojo.shop]

- 4. Psilocybin: from ancient magic to modern medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Psilocybin mushroom - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. Bufotenine | Definition, Uses, Effects, & Facts | Britannica [britannica.com]

- 8. Alexander_Shulgin [chemeurope.com]

- 9. mycopunks.com [mycopunks.com]

- 10. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 11. TiHKAL - Wikipedia [en.wikipedia.org]

The Delicate Dance of Structure and Activity: A Deep Dive into Benzyloxytryptamines

For Immediate Release

[City, State] – In the intricate world of neuropharmacology, the subtle interplay between a molecule's structure and its biological activity is paramount. This technical guide delves into the core of this principle, offering an in-depth exploration of the structure-activity relationships (SAR) of benzyloxytryptamines, a class of compounds with significant potential for interacting with the serotonergic system. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how modifications to the benzyloxytryptamine scaffold influence receptor affinity and functional outcomes.

Unveiling the Benzyloxytryptamine Scaffold: A Gateway to Serotonin Receptors

Benzyloxytryptamines are a fascinating class of tryptamine derivatives characterized by a benzyl ether linkage at the 5-position of the indole ring. This structural feature significantly impacts their interaction with serotonin (5-HT) receptors, which are crucial mediators of a vast array of physiological and psychological processes. The parent compound, 5-benzyloxytryptamine (5-BT), is known to act as an agonist at 5-HT1D, 5-HT2, and 5-HT6 serotonin receptors.[1] Understanding how substitutions on both the benzyl ring and the tryptamine core modulate this activity is key to designing novel ligands with specific pharmacological profiles.

Quantitative Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of benzyloxytryptamine analogs are exquisitely sensitive to structural modifications. The following tables summarize the available quantitative data, primarily focusing on the closely related N-benzyl-5-methoxytryptamines, which provide a strong predictive framework for the SAR of 5-benzyloxytryptamines.

Table 1: 5-HT Receptor Binding Affinities (Ki, nM) of N-Benzyl-5-methoxytryptamine Analogs

| Compound | Substitution on N-Benzyl Ring | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

| 1 | Unsubstituted | 130 | 1.8 | 1.1 |

| 2 | 2-Fluoro | 110 | 1.3 | 1.0 |

| 3 | 3-Fluoro | 200 | 2.5 | 1.5 |

| 4 | 4-Fluoro | 330 | 6.2 | 4.1 |

| 5 | 2-Chloro | 150 | 1.1 | 1.2 |

| 6 | 3-Chloro | 250 | 2.1 | 1.8 |

| 7 | 4-Chloro | 450 | 8.5 | 6.5 |

| 8 | 2-Bromo | 180 | 1.0 | 1.5 |

| 9 | 3-Bromo | 300 | 2.0 | 2.2 |

| 10 | 4-Bromo | 550 | 10 | 8.9 |

| 11 | 2-Methoxy | 85 | 0.8 | 0.7 |

| 12 | 3-Methoxy | 180 | 1.5 | 1.3 |

| 13 | 4-Methoxy | 400 | 7.1 | 5.3 |

| 14 | 3-Iodo | 280 | 1.2 | 1.9 |

Data extrapolated from studies on N-benzyl-5-methoxytryptamines as a predictive model for benzyloxytryptamine SAR.[2][3]

Table 2: Functional Activity (EC50, nM and Emax, %) of N-Benzyl-5-methoxytryptamine Analogs at the Human 5-HT2A Receptor

| Compound | Substitution on N-Benzyl Ring | EC50 (nM) | Emax (%) |

| 1 | Unsubstituted | 15 | 85 |

| 2 | 2-Fluoro | 12 | 88 |

| 3 | 3-Fluoro | 20 | 82 |

| 4 | 4-Fluoro | 45 | 75 |

| 5 | 2-Chloro | 10 | 90 |

| 6 | 3-Chloro | 18 | 86 |

| 7 | 4-Chloro | 55 | 72 |

| 8 | 2-Bromo | 9 | 92 |

| 9 | 3-Bromo | 16 | 88 |

| 10 | 4-Bromo | 65 | 70 |

| 11 | 2-Methoxy | 7 | 95 |

| 12 | 3-Methoxy | 14 | 89 |

| 13 | 4-Methoxy | 50 | 78 |

| 14 | 3-Iodo | 11 | 91 |

Functional activity data is based on intracellular Ca2+ mobilization assays for N-benzyl-5-methoxytryptamines, serving as a proxy for benzyloxytryptamine activity.[2][3]

Key SAR Observations:

-

Substitution on the N-Benzyl Ring:

-

Position: Substitutions at the ortho (2-) and meta (3-) positions of the benzyl ring generally lead to higher affinity and potency compared to substitutions at the para (4-) position.[2][3] This suggests a specific spatial constraint within the receptor binding pocket.

-

Electronic Effects: Electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methoxy) at the ortho and meta positions can enhance affinity, with the ortho position often being the most favorable.[2][3]

-

Steric Bulk: While some bulk is tolerated, particularly at the ortho position, excessively large substituents can be detrimental to activity.

-

-

N-Alkylation of the Tryptamine Side Chain:

-

In general, for tryptamines, N,N-dialkylation can influence selectivity and potency. However, for the closely related N-benzylphenethylamines, N-methylation of the benzylamine nitrogen was found to abolish affinity at the 5-HT2A receptor, indicating that tertiary amines may not be well-tolerated in this class of compounds.[3] This suggests that secondary amines are preferred for optimal interaction with the receptor.

-

Key Signaling Pathways

Benzyloxytryptamines, like other tryptamine-based serotonin receptor agonists, are thought to primarily exert their effects through G-protein coupled receptors (GPCRs). The 5-HT2A receptor, a key target for many psychoactive tryptamines, is coupled to the Gq/11 signaling pathway.[4] Activation of this pathway leads to a cascade of intracellular events, including the activation of phospholipase C (PLC), which ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Experimental Protocols

A thorough understanding of the SAR of benzyloxytryptamines relies on robust and reproducible experimental data. The following sections outline the key methodologies employed in the synthesis and pharmacological evaluation of these compounds.

Synthesis of 5-Benzyloxytryptamine Analogs

The synthesis of 5-benzyloxytryptamine derivatives typically starts from 5-benzyloxyindole. A common route involves a multi-step process to introduce the ethylamine side chain at the C3 position of the indole ring.

Detailed Protocol: Speier Synthesis of 5-Benzyloxytryptamine

-

Synthesis of 5-Benzyloxygramine: To a cooled solution of 5-benzyloxyindole in a suitable solvent like dioxane, solutions of formaldehyde and dimethylamine are added. The mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The product is then extracted and purified.

-

Synthesis of 5-Benzyloxyindole-3-acetonitrile: A solution of 5-benzyloxygramine and sodium or potassium cyanide is refluxed in an ethanol/water mixture. After completion, the product is extracted and purified.

-

Reduction to 5-Benzyloxytryptamine: The 5-benzyloxyindole-3-acetonitrile is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation with Raney nickel to yield the final 5-benzyloxytryptamine.

Radioligand Binding Assay

To determine the binding affinity (Ki) of benzyloxytryptamine analogs for various serotonin receptors, competitive radioligand binding assays are employed. This technique measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

General Protocol for Radioligand Binding Assay:

-

Materials:

-

Cell membranes expressing the target human 5-HT receptor subtype.

-

A suitable radioligand (e.g., [3H]ketanserin for 5-HT2A).

-

Test compounds (benzyloxytryptamine analogs) at various concentrations.

-

Binding buffer and wash buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity Assay (Calcium Mobilization)

To assess the functional activity of benzyloxytryptamine analogs (i.e., whether they act as agonists, antagonists, or inverse agonists), a calcium mobilization assay is commonly used for Gq-coupled receptors like 5-HT2A.

General Protocol for Calcium Mobilization Assay:

-

Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add the benzyloxytryptamine analog at various concentrations to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

-

Data Analysis: Plot the change in fluorescence against the log of the compound concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Conclusion and Future Directions

The structure-activity relationships of benzyloxytryptamines, guided by data from closely related analogs, reveal a highly ordered and predictable interaction with serotonin receptors. Substitutions on the N-benzyl ring, particularly at the ortho and meta positions, are key determinants of affinity and functional potency. This in-depth understanding provides a rational basis for the design of novel benzyloxytryptamine derivatives with tailored pharmacological profiles. Future research should focus on synthesizing and testing a broader range of 5-benzyloxytryptamine analogs to further refine the SAR models and to explore their potential as therapeutic agents for a variety of CNS disorders. The continued application of detailed experimental protocols and the exploration of downstream signaling pathways will be crucial in unlocking the full potential of this promising class of compounds.

References

- 1. 5-Benzyloxytryptamine - Wikipedia [en.wikipedia.org]

- 2. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Benzyloxytryptamine from 6-Hydroxytryptamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-benzyloxytryptamine from 6-hydroxytryptamine. The synthesis is a three-step process involving the protection of the primary amine of 6-hydroxytryptamine with a tert-butyloxycarbonyl (Boc) group, followed by the benzylation of the hydroxyl group, and concluding with the deprotection of the Boc group to yield the final product.

Synthetic Strategy Overview

The synthesis of this compound from 6-hydroxytryptamine requires a protecting group strategy to prevent unwanted side reactions. The primary amine of the tryptamine side chain is more nucleophilic than the phenolic hydroxyl group and would preferentially react with the benzylating agent. Therefore, the amine is first protected with a Boc group. Subsequently, the hydroxyl group is benzylated via a Williamson ether synthesis. Finally, the Boc protecting group is removed under acidic conditions to afford this compound.

Experimental Protocols

Step 1: Synthesis of N-tert-butoxycarbonyl-6-hydroxytryptamine (N-Boc-6-hydroxytryptamine)

This procedure outlines the protection of the primary amine of 6-hydroxytryptamine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

6-Hydroxytryptamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 6-hydroxytryptamine (1.0 equiv) in a suitable solvent such as DCM or THF.

-

Add a base, such as triethylamine (1.5 equiv) or sodium bicarbonate (2.0 equiv), to the solution.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-6-hydroxytryptamine.[1][2]

Step 2: Synthesis of N-tert-butoxycarbonyl-6-benzyloxytryptamine (N-Boc-6-benzyloxytryptamine)

This protocol details the benzylation of the hydroxyl group of N-Boc-6-hydroxytryptamine.

Materials:

-

N-Boc-6-hydroxytryptamine

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-6-hydroxytryptamine (1.0 equiv) in anhydrous DMF or acetone, add a base such as sodium hydride (1.2 equiv, 60% dispersion in mineral oil) or potassium carbonate (2.0 equiv).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-6-benzyloxytryptamine.

Step 3: Synthesis of this compound

This final step involves the removal of the Boc protecting group to yield the target compound.

Materials:

-

N-Boc-6-benzyloxytryptamine

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-6-benzyloxytryptamine (1.0 equiv) in anhydrous DCM.

-

Add trifluoroacetic acid (10-20 equiv) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[3][4]

-

Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Reagents | Product | Expected Yield |

| 1 | N-Boc Protection | 6-Hydroxytryptamine | (Boc)₂O, Et₃N | N-Boc-6-hydroxytryptamine | 85-95% |

| 2 | O-Benzylation | N-Boc-6-hydroxytryptamine | BnBr, NaH | N-Boc-6-benzyloxytryptamine | 70-85% |

| 3 | N-Boc Deprotection | N-Boc-6-benzyloxytryptamine | TFA | This compound | >90% |

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere.

-

Benzyl bromide is a lachrymator and should be handled with caution.

-

Trifluoroacetic acid is highly corrosive. Handle with appropriate care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

Application Notes and Protocols for the Purification of 6-Benzyloxytryptamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 6-Benzyloxytryptamine, a key intermediate in the synthesis of various biologically active compounds. The following methods are based on established purification techniques for tryptamine derivatives and related indole compounds. While specific quantitative data for this compound is not widely published, the provided protocols are robust and can be optimized to achieve high purity.

Introduction

This compound is a tryptamine derivative characterized by a benzyl ether protecting group at the 6-position of the indole ring. This protecting group strategy is common in the synthesis of more complex molecules, and its subsequent removal yields the corresponding 6-hydroxytryptamine derivative. The purity of this compound is crucial for the success of downstream synthetic steps and for accurate biological evaluation. The two primary methods for its purification are recrystallization and column chromatography.

Data Summary

The following table summarizes typical parameters and expected outcomes for the purification of this compound and related compounds. These values are intended as a guide and may require optimization for specific experimental conditions.

| Parameter | Recrystallization | Flash Column Chromatography |

| Stationary Phase | Not Applicable | Silica Gel (230-400 mesh) |

| Mobile Phase/Solvent | Toluene, Ethanol, or Methylene Chloride | Dichloromethane/Methanol or Ethyl Acetate/Hexane with 0.1-1% Triethylamine |

| Typical Loading | Dependent on solubility | 1-10% of silica gel weight |

| Elution Profile | Not Applicable | Gradient elution, starting with a less polar solvent mixture and gradually increasing polarity. |

| Purity Achieved | >98% (can be highly effective for removing minor impurities) | >95% (effective for separating multiple components) |

| Estimated Yield | 80-95% | 70-90% |

| Monitoring Method | Visual inspection of crystal formation | Thin-Layer Chromatography (TLC) |

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds that are crystalline. The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Toluene, Ethanol, or Methylene Chloride)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-